molecular formula C16H10N2O2 B2467089 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile CAS No. 62898-68-4

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile

Cat. No. B2467089
CAS RN: 62898-68-4
M. Wt: 262.268
InChI Key: YKOCZNWBQFLQKY-UHFFFAOYSA-N
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Description

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile, also known as DIM-C-pPhOCH3, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized and reported by researchers at the University of Kansas in 2006. Since then, there has been significant interest in studying the mechanism of action and potential applications of this compound.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Compounds containing 3-((1,3-dioxoisoindolin-2-yl)methyl)benzonitrile have been studied for their antibacterial and antifungal properties. For example, a study by Patel and Dhameliya (2010) synthesized derivatives that exhibited promising antibacterial activities, highlighting their potential as antimicrobials (Patel & Dhameliya, 2010).

Anti-Inflammatory Agents

  • The compound has also been incorporated in the synthesis of anti-inflammatory agents. Nikalje et al. (2015) synthesized derivatives that showed promising results in both in vitro and in vivo anti-inflammatory models (Nikalje, Hirani, & Nawle, 2015).

Corrosion Inhibition

  • Research by Aouine et al. (2011) explored the use of derivatives in corrosion inhibition for mild steel in acidic media. This application is significant for industrial processes and maintenance (Aouine et al., 2011).

Imaging Agents in PET Scans

  • Shimoda et al. (2016) discovered that analogues of this compound are potential imaging agents for positron emission tomography (PET), particularly for mapping metabotropic glutamate receptor subtype 5 in the brain (Shimoda et al., 2016).

Antihyperglycemic Agents

  • Eissa (2013) synthesized isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, which were identified as active antihyperglycemic agents. This shows potential for diabetes treatment (Eissa, 2013).

HIV Integrase Inhibitors

Optically Active Polyamides

  • Faghihi et al. (2010) explored the synthesis of optically active polyamides containing this compound, which could be useful in material science and engineering (Faghihi, Absalar, & Hajibeygi, 2010).

Molecular Docking Studies

  • Nabati and Bodaghi-Namileh (2020) conducted molecular docking studies of the compound, particularly focusing on its interactions with Phosphodiesterase-5, providing insights into potential medical applications (Nabati & Bodaghi-Namileh, 2020).

properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCZNWBQFLQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-cyanobenzyl chloride (13.3 g) in N,N-dimethylformamide (30 ml) was added dropwise to a suspension of potassium phthalimide (15.9 g) in N,N-dimethylformamide (160 ml) at ambient temperature under stirring and the resultant mixture was stirred for 12 hours at ambient temperature. The reaction mixture was poured into water and the precipitate was collected by filtration. The precipitate was dissolved in a mixture of ethyl acetate and tetrahydrofuran and the resultant solution was washed with brine and dried over magnesium sulfate. The solvent was concentrated in vacuo and the precipitate was collected by filtration to give N-(3-cyanobenzyl)phthalimide (17.1 g).
Quantity
13.3 g
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reactant
Reaction Step One
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15.9 g
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reactant
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30 mL
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Reaction Step One
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160 mL
Type
solvent
Reaction Step One
[Compound]
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resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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